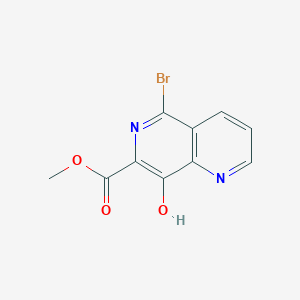

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Description

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS: 410544-37-5) is a brominated naphthyridine derivative featuring a hydroxyl group at position 8, a methoxycarbonyl group at position 7, and a bromine atom at position 3. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing carboxamide derivatives via reactions with amines (e.g., 2,3-dimethoxybenzylamine) under reflux conditions in toluene . Synthesis routes vary in yield: one method achieves ~92% yield, while another yields ~63%, highlighting method-dependent efficiency . Its commercial availability (95% purity, Combi-Blocks) underscores its utility in drug discovery .

Properties

IUPAC Name |

methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEOXNRPYVCORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625028 | |

| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410544-37-5 | |

| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compoundIt’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities.

Mode of Action

It’s known that 1,6-naphthyridines interact with various targets to exert their effects. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the wide range of biological activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways might be affected, leading to downstream effects

Result of Action

This compound has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.

Biological Activity

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 283.08 g/mol

- Structural Features : The compound features a bromine atom at the 5-position and a hydroxyl group at the 8-position of the naphthyridine ring, which contribute to its pharmacological properties.

Target Interactions

This compound interacts with various biological targets, primarily enzymes and receptors involved in key metabolic pathways. Notably, it has been shown to inhibit the activity of the human cytomegalovirus (HCMV) pUL89 endonuclease, which is critical for viral replication. This inhibition suggests potential applications in antiviral therapies.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural characteristics. Similar naphthyridine derivatives have been associated with antimicrobial and anticancer activities by modulating cellular processes such as apoptosis and cell proliferation.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been documented to inhibit HIV-1 infection in cell cultures, highlighting its potential as an antiviral agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. The mechanism involves interaction with cellular signaling pathways that regulate cell survival and death.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its derivatives are known to possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Research Findings and Case Studies

A summary of key studies related to this compound is presented below:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reaction is critical for introducing heterocycles or functional groups to the naphthyridine core.

Example reaction:

Reaction with 4-chlorobenzylamine in ethanol at 80°C for 18 hours yields N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (7 ) with a 53% yield .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzylamine | EtOH, 80°C, 18 h | N-(4-chlorobenzyl)carboxamide (7 ) | 53% |

This reaction proceeds via a two-step mechanism: (1) ester activation by the amine, followed by (2) bromide displacement. The hydroxyl group at position 8 stabilizes intermediates through hydrogen bonding .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki Coupling

Reaction with phenylboronic acid under Suzuki-Miyaura conditions introduces aryl groups. For example, coupling with phenylboronic acid produces 5-phenyl-8-hydroxy-1,6-naphthyridine-7-carboxylate derivatives .

Buchwald-Hartwig Amination

Using Pd(OAc)₂/Xantphos catalyst and cesium carbonate, the bromide is replaced with amines. A pyrrolidinone group was introduced via this method to synthesize compound 12 (25% yield over two steps) .

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Pyrrolidinone | Compound 12 | 25% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, which are further functionalized.

Hydrolysis conditions:

The resulting carboxylic acid can form amides or esters. For instance, reaction with 4-fluoro-α-(R)-methylbenzylamine yields 22 , a key intermediate in antileishmanial drug candidates .

Cyclization Reactions

The compound serves as a precursor for heterocycle formation.

Example:

Cyclization with acetylhydrazide under microwave irradiation (180°C, 2 h) forms triazolyl derivatives like 19 , which exhibit enhanced bioactivity .

| Cyclization Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetylhydrazide | AcOH/dioxane, 180°C | Triazolyl derivative 19 | 7% |

Chemoselective Modifications

The hydroxyl group at position 8 can be selectively protected (e.g., tosylation or benzylation) to prevent side reactions during functionalization of other positions .

Key Reactivity Trends

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine Analogs

Methyl 5-chloro-1,6-naphthyridine-7-carboxylate (CAS: 1993226-92-8) replaces bromine with chlorine. Key differences include:

| Property | Bromo Derivative (C₁₀H₇BrN₂O₃) | Chloro Derivative (C₁₀H₇ClN₂O₂) |

|---|---|---|

| Molar Mass | ~291.08 g/mol | 222.63 g/mol |

| Predicted Boiling Point | Not reported | 400.7±40.0 °C |

| Predicted pKa | Not reported | 0.42±0.30 |

Chlorine’s smaller atomic radius could improve solubility but reduce electrophilic reactivity in substitution reactions .

Functional Group Variations: Hydroxy vs. Tosyloxy

5-Bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate replaces the hydroxyl group with a tosyloxy (-OTs) moiety. The tosyl group acts as a superior leaving group, enabling Suzuki-Miyaura cross-coupling reactions (e.g., with aryl boronic acids) to introduce diverse substituents. In contrast, the hydroxyl group in the target compound limits direct participation in such reactions unless protected or activated .

Esters and Substituent Positioning

Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting prodrug stability. Synthesis conditions (e.g., EtONa/EtOH vs. toluene reflux) further differentiate reaction pathways and yields .

Brominated Naphthyridines with Amino and Aryl Groups

Examples from Table A.2 in The Naphthyridines :

| Compound | Notable Properties |

|---|---|

| 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile | High thermal stability (>300°C), IR/NMR data available |

| 7-Amino-5-bromo-2-methyl-1,6-naphthyridine-8-carbonitrile | >300°C stability, characterized by MS and NMR |

Amino and nitrile groups enhance hydrogen-bonding capacity and metabolic stability, making these analogs suitable for kinase inhibitors. In contrast, the target compound’s hydroxyl and ester groups prioritize reactivity in amide bond formation .

Commercial Availability and Purity

| Compound (Supplier) | Purity | Application Notes |

|---|---|---|

| Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (Combi-Blocks) | 95% | Intermediate for carboxamides |

| Methyl 5-bromo-2-hydroxynicotinate (Combi-Blocks) | 98% | Nicotinic acid derivative synthesis |

Higher purity in nicotinate derivatives suggests easier synthesis or stability under storage conditions. The target compound’s slightly lower purity may reflect challenges in bromination or purification .

Preparation Methods

Formation of 1,6-Naphthyridine Core

The naphthyridine ring system is typically synthesized via cyclization reactions involving aminopyridines and keto-acid derivatives. A common approach involves:

Introduction of the Carboxylate Group

Bromination at Position 5

Hydroxylation at Position 8

- The hydroxyl group at position 8 can be introduced by demethylation of methoxy precursors or direct hydroxylation using hydroxylating reagents.

- For example, 8-methoxy-1,6-naphthyridine derivatives undergo demethylation with reagents such as boron tribromide (BBr3) to yield the 8-hydroxy compound.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2,6-Diaminopyridine + benzaldehyde + pyruvic acid, reflux in ethanol | Formation of tetrahydro-1,6-naphthyridine intermediate |

| 2 | Oxidation/Cyclization | Heating or oxidizing agents | Aromatic 1,6-naphthyridine core with carboxylic acid |

| 3 | Bromination | NBS or Br2, controlled temperature | Selective 5-bromo substitution |

| 4 | Hydroxylation/Demethylation | BBr3 or hydroxylating agents | Introduction of 8-hydroxy group |

| 5 | Esterification | Methanol + acid/base catalyst | Formation of methyl ester at C-7 |

Research Findings and Optimization

- The use of 8-methoxy precursors followed by demethylation is favored for better regioselectivity in hydroxylation steps.

- Suzuki coupling reactions have been employed for further functionalization of the brominated intermediate, indicating the versatility of the 5-bromo substituent for cross-coupling chemistry.

- Reaction yields vary depending on the purity of starting materials and reaction conditions, with typical yields ranging from 40% to 70% for the brominated hydroxynaphthyridine methyl esters.

- The choice of solvent and temperature is critical in bromination to prevent overbromination and decomposition.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclization solvent | Ethanol, reflux | Ensures solubility and reaction rate |

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 | Controlled addition to avoid polybromination |

| Hydroxylation | Demethylation with BBr3 | Selective cleavage of methoxy to hydroxy |

| Esterification | Methanol with H2SO4 or base | Converts acid to methyl ester efficiently |

| Reaction time | 3–18 hours depending on step | Longer times may improve yields but risk side reactions |

| Yield | 40–70% overall | Dependent on step optimization |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies ester methyl groups (δ ~3.9 ppm) and hydroxy protons (broad signal at δ ~10–12 ppm) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 297.1 (C₁₀H₉BrN₂O₃⁺) confirms molecular weight .

Advanced Tip : X-ray crystallography (using SHELXL ) resolves tautomeric forms of the hydroxy group.

How to resolve contradictions in reported synthesis yields (e.g., 63% vs. 92%)?

Advanced

Yield discrepancies arise from:

- Catalyst Loading : Higher Pd catalyst concentrations improve cross-coupling efficiency .

- Purification : Chromatography vs. recrystallization impacts recovery rates .

- Intermediate Stability : Tosyloxy intermediates (Route 1) degrade under prolonged heating; optimize reaction time .

How is this compound used in evaluating synthetic methods?

Advanced

It serves as a diagnostic substrate in Merck’s Aryl Halide Chemistry Informer Library to assess:

- Reaction Scope : Compatibility with Buchwald-Hartwig amination or C–O coupling .

- Functional Group Tolerance : Tests robustness of catalysts toward ester and hydroxy groups .

What strategies enable diversification at position 5?

Advanced

The bromo group is a versatile handle for late-stage functionalization:

- Cross-Coupling : Suzuki (aryl), Sonogashira (alkynes), or Ullmann (amines) reactions .

- Photoredox Catalysis : Radical-based substitutions under mild conditions (e.g., trifluoromethylation) .

How does transesterification impact synthesis?

Advanced

Transesterification occurs when NaOMe/MeOH replaces EtONa/EtOH in cyclization reactions, converting ethyl to methyl esters (50% yield) . Mitigation : Use non-nucleophilic bases (e.g., K₂CO₃) in protic solvents.

What are the challenges in crystallizing this compound?

Advanced

The hydroxy group participates in hydrogen bonding, leading to polymorphism. Solution :

- Co-crystallize with acetic acid to stabilize the lattice .

- Use SHELXD for twin refinement in case of twinned crystals .

How is this compound applied in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.